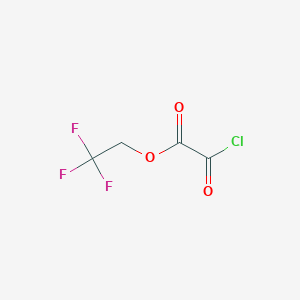

2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate

Descripción

Significance of Fluorinated Esters and α-Chlorooxoacetates in Synthetic Design

The strategic incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. Fluorinated esters, such as the 2,2,2-trifluoroethyl ester moiety present in the title compound, offer several advantages. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the adjacent ester carbonyl, making it more susceptible to nucleophilic attack. This enhanced reactivity can lead to milder reaction conditions and improved yields in various transformations. Furthermore, the trifluoroethyl group can impart unique properties to the final products, such as increased metabolic stability and altered lipophilicity, which are crucial considerations in drug design.

α-Chlorooxoacetates are a subclass of α-halo ketones, which are known for their versatile reactivity. The presence of a chlorine atom on the carbon alpha to a carbonyl group creates a highly electrophilic center, susceptible to nucleophilic substitution. This reactivity is further enhanced by the adjacent carbonyl group through inductive effects, which polarizes the carbon-halogen bond. nih.gov This inherent reactivity makes α-chlorooxoacetates valuable precursors for the synthesis of a wide range of heterocyclic compounds and other functionalized molecules.

Overview of the Research Landscape for 2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate

The research landscape for this compound is primarily centered around its application as a key reagent in the synthesis of N¹-aryl-N²-alkyl-substituted oxamides. orgsyn.orgenamine.netnih.gov A notable study developed a one-pot parallel synthesis of a library of 45 different oxamides using this reagent. orgsyn.orgenamine.netnih.gov This research highlighted the superior efficiency of this compound in comparison to the non-fluorinated analog, ethyl chlorooxoacetate. orgsyn.orgenamine.netnih.gov The successful application of this methodology in the preparation of known oxamide-containing HIV entry inhibitors underscores its potential in medicinal chemistry. orgsyn.orgenamine.netnih.gov

While the synthesis of oxamides is the most prominent application, the inherent reactivity of the α-chlorooxoacetate functionality suggests a broader potential for this reagent in other areas of organic synthesis. However, based on the available literature, its exploration in other synthetic transformations appears to be limited.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₂ClF₃O₃ |

| Molecular Weight | 190.50 g/mol |

| IUPAC Name | This compound |

| CAS Number | 958649-45-1 |

| SMILES | C(C(F)(F)F)OC(=O)C(=O)Cl |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl 2-chloro-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF3O3/c5-2(9)3(10)11-1-4(6,7)8/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEARFTWVELJQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=O)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958649-45-1 | |

| Record name | 2,2,2-trifluoroethyl 2-chloro-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Preparation of 2,2,2 Trifluoroethyl 2 Chloro 2 Oxoacetate

Established Synthetic Routes to α-Chlorooxoacetate Esters

The preparation of α-chlorooxoacetate esters, including the title compound, generally relies on the reaction between oxalyl chloride and an appropriate alcohol. This approach is a standard and effective way to introduce the chlorooxoacetate functionality.

The synthesis of 2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate involves the direct reaction of oxalyl chloride with 2,2,2-trifluoroethanol (B45653). In this reaction, one of the acyl chloride groups of oxalyl chloride undergoes esterification with the fluorinated alcohol, while the other remains intact. This process yields the desired α-chlorooxoacetate ester. The high reactivity of oxalyl chloride facilitates this transformation under controlled conditions.

The methodology used to synthesize this compound is not unique to this compound but is part of a broader class of reactions. Various other α-chlorooxoacetate esters can be prepared by substituting 2,2,2-trifluoroethanol with different alcohols. For instance, the reaction of oxalyl chloride with ethanol (B145695) yields ethyl chlorooxoacetate, a widely used reagent in its own right. sigmaaldrich.comguidechem.comscbt.com Similarly, using tert-butanol (B103910) results in the formation of tert-butyl 2-chloro-2-oxoacetate. cymitquimica.comsigmaaldrich.com These analogous preparations underscore the versatility of oxalyl chloride in creating a range of ester derivatives.

| Alcohol Reactant | Resulting α-Chlorooxoacetate Ester | CAS Number |

|---|---|---|

| 2,2,2-Trifluoroethanol | This compound | 958649-45-1 |

| Ethanol | Ethyl chlorooxoacetate | 4755-77-5 |

| tert-Butanol | tert-Butyl 2-chloro-2-oxoacetate | 39061-59-1 |

Potential Derivatization and Structural Modifications of this compound

The structure of this compound, featuring a reactive acyl chloride, makes it a valuable intermediate for further chemical transformations. Its primary utility lies in its role as an acylating agent, particularly in the synthesis of amides.

A significant application of this compound is in the one-pot parallel synthesis of N¹-aryl-N²-alkyl-substituted oxamides. enamine.netnih.gov In this process, the compound reacts sequentially with two different amines. The acyl chloride first reacts with an aryl amine, followed by the addition of an alkyl amine which displaces the trifluoroethoxy group to form the final oxamide (B166460) product. Research has shown that this compound can be more efficient in these syntheses compared to its non-fluorinated analog, ethyl chlorooxoacetate. enamine.netnih.gov This enhanced reactivity makes it a preferred reagent for creating libraries of oxamide compounds, which have been investigated for potential biological activities. enamine.netnih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

|---|---|---|---|

| This compound | Aryl Amine (e.g., Aniline) | Alkyl Amine (e.g., Benzylamine) | N¹-aryl-N²-alkyl-substituted oxamide |

Reaction Mechanisms and Reactivity Profiles of 2,2,2 Trifluoroethyl 2 Chloro 2 Oxoacetate

Nucleophilic Acyl Substitution Reactions with Nitrogen-Containing Compounds

The presence of a highly reactive acid chloride functional group makes 2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate an excellent electrophile for nucleophilic acyl substitution reactions. This reactivity is particularly pronounced with nitrogen-containing nucleophiles, leading to the efficient formation of amide bonds. The trifluoroethyl ester moiety enhances the reactivity of the adjacent acyl chloride, making it a more efficient reagent compared to analogues like ethyl chlorooxoacetate. nih.gov

Amide Bond Formation via Reaction with Piperazines and Piperidines

This compound readily reacts with cyclic secondary amines such as piperazines and piperidines. The reaction proceeds through a classic nucleophilic acyl substitution mechanism where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of a stable amide bond.

This type of reaction is foundational for constructing more complex molecules. For instance, the reaction of piperazine (B1678402) with two equivalents of a similar reagent, chloroacetyl chloride, yields 1,1′-(piperazine-1,4-diyl)bis(2-chloroethan-1-one), demonstrating the bis-acylation capability of piperazine. nih.gov When reacting with this compound, a similar bis-N-oxalyl derivative of piperazine would be expected. The reactivity of piperidine-containing compounds has also been noted in the context of generating carbamoyl (B1232498) radicals from their corresponding chlorides. nih.gov

| Reactant | Reagent | Product Type | Key Feature |

|---|---|---|---|

| Piperazine | This compound | Bis-oxamide | Formation of two amide bonds at N1 and N4 positions. |

| Piperidine | This compound | N-Oxalylpiperidine derivative | Efficient formation of a single amide bond. |

Reactivity with Amino Acid Derivatives and Related Amines

The high reactivity of chlorooxoacetates extends to reactions with amino acid derivatives and other primary amines. An analogous compound, tert-butyl 2-chloro-2-oxoacetate, reacts efficiently with glycine (B1666218) ethyl ester hydrochloride in the presence of a base like triethylamine (B128534). biorxiv.org The amine group of the glycine derivative acts as the nucleophile, attacking the acyl chloride to form an N-oxalyl amino acid ester. biorxiv.org This reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions. biorxiv.org

This methodology is crucial for synthesizing oxamides, a class of compounds with applications in medicinal chemistry, such as in the development of HIV entry inhibitors. nih.gov A one-pot synthesis of N(1)-aryl-N(2)-alkyl-substituted oxamides has been developed using 2,2,2-trifluoroethyl chlorooxoacetate, highlighting its effectiveness over traditional reagents. nih.gov The process involves the sequential reaction with two different amines to build the oxamide (B166460) structure.

Radical-Mediated Transformations Involving the 2-Chloro-2-oxoacetate Moiety

Beyond ionic pathways, the 2-chloro-2-oxoacetate moiety can be involved in radical-mediated transformations, particularly through photoredox catalysis. This modern synthetic approach allows for the generation of highly reactive radical intermediates under mild conditions.

Photoredox-Catalyzed Pathways for Carbamoyl Radical Generation

Carbamoyl radicals are valuable intermediates for C-C bond formation. A novel strategy for their generation involves the use of a nucleophilic organic catalyst that reacts with a carbamoyl chloride precursor via a nucleophilic acyl substitution pathway. nih.govrsc.org The resulting intermediate can then be activated by low-energy photons (e.g., blue LEDs) to generate the desired carbamoyl radical. nih.govrsc.org

While this has been demonstrated with various carbamoyl chlorides, the principle can be extended to the amide products derived from this compound. After the initial reaction with an amine to form an oxamide, the resulting structure contains a carbamoyl unit that could potentially be activated. A more direct, related method involves the single-electron reductive decarboxylation of N-hydroxyphthalimido oxamides, which can be synthesized from anilines and chloro-N-phthalimidoyl oxalate. datapdf.com This photoredox-catalyzed approach provides a reductive pathway to N-aryl carbamoyl radicals. datapdf.com

Formation of Quinolone and Dihydroquinolone Scaffolds

The carbamoyl radicals generated through these photoredox methods can be used in powerful synthetic applications, such as the construction of heterocyclic scaffolds. datapdf.com A key example is the synthesis of 3,4-dihydroquinolin-2-ones, which are important structures in medicinal chemistry. datapdf.com

The proposed mechanism involves the generation of an N-aryl carbamoyl radical via a reductive single-electron transfer (SET) to a precursor like an N-hydroxyphthalimido oxamide. datapdf.com This nucleophilic radical then undergoes an intermolecular addition to an electron-deficient alkene. The resulting radical intermediate cyclizes onto the aromatic ring, and subsequent single-electron oxidation and deprotonation lead to the restoration of aromaticity and the formation of the 3,4-dihydroquinolin-2-one product. datapdf.com This entire process is redox-neutral, making it highly suitable for photoredox catalysis. datapdf.com

| Step | Description | Intermediate |

|---|---|---|

| 1. Radical Generation | Reductive single-electron transfer to an N-hydroxyphthalimido oxamide precursor, followed by decarboxylation. | N-Aryl Carbamoyl Radical |

| 2. Intermolecular Addition | The carbamoyl radical adds to an electron-deficient alkene (e.g., an acrylate). | Alkyl Radical |

| 3. Cyclization | The resulting radical attacks the ortho-position of the N-aryl group. | Cyclized Radical Intermediate |

| 4. Oxidation & Deprotonation | Single-electron oxidation followed by loss of a proton (H+) rearomatizes the system. | 3,4-Dihydroquinolin-2-one |

Oxidative Degradation and Atmospheric Chemical Mechanisms of Analogous Chlorooxoacetates

The environmental fate of compounds like this compound is governed by their susceptibility to oxidative degradation. While specific studies on this exact molecule are limited, the atmospheric and aqueous chemical mechanisms can be inferred from analogous chlorinated and oxygenated compounds.

In aqueous environments, advanced oxidation processes (AOPs) are effective for degrading chlorinated organic molecules. researchgate.net These processes rely on the generation of highly reactive species like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•−). researchgate.net For example, the oxidative degradation of 2-chlorophenol (B165306) and chloroxylenol has been demonstrated using thermally activated persulfate, which generates these radicals. researchgate.netjeeng.net The degradation pathways typically involve electron transfer, dechlorination, and oxidation of the aromatic ring. researchgate.net A similar mechanism would be expected to degrade the chlorooxoacetate moiety, breaking it down into smaller, more oxidized species.

In the atmosphere, chlorine-containing oxygenated volatile organic compounds (Cl-OVOCs) are indicators of atmospheric chlorine chemistry. copernicus.orgcopernicus.org The atmospheric degradation of such compounds can lead to the formation of chloroacetic acid. copernicus.orgcopernicus.org Multiphase processes, involving both gas-phase reactions and heterogeneous conversion on aerosols, are important in this chemistry. copernicus.orgcopernicus.org Analogously, the atmospheric oxidation of this compound would likely be initiated by reaction with hydroxyl radicals, leading to a cascade of reactions that could ultimately yield smaller chlorinated and fluorinated acids.

Hydroxyl Radical Initiated Reactions

Data from direct experimental investigation into the kinetics and mechanisms of the reaction between hydroxyl radicals (•OH) and this compound are not present in published scientific literature. This type of reaction is a crucial pathway for the atmospheric degradation of many volatile organic compounds. Typically, the reaction would be initiated by the abstraction of a hydrogen atom from the ethyl group by the hydroxyl radical, leading to the formation of a carbon-centered radical and a water molecule. The rate of this reaction would be a key determinant of the atmospheric lifetime of the compound. However, without experimental studies, any proposed mechanism or reaction rate would be purely speculative.

Identification of Degradation Products and Proposed Mechanisms

There are no available scientific reports that identify the specific degradation products formed from the reaction of this compound with hydroxyl radicals or through other atmospheric degradation pathways. Consequently, it is not possible to propose a scientifically validated degradation mechanism. The identification of such products would require sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR), applied to controlled laboratory experiments simulating atmospheric conditions. In the absence of such research, the environmental fate of this compound remains uncharacterized.

Applications of 2,2,2 Trifluoroethyl 2 Chloro 2 Oxoacetate in Advanced Organic Synthesis

Role as a Key Building Block for Complex Fluorinated Molecules

2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate functions as a bifunctional reagent, possessing both a highly reactive acyl chloride and a trifluoroethyl ester group. This unique combination allows for its efficient use in constructing larger, fluorinated molecular architectures that are of significant interest in pharmaceutical and agrochemical research.

A key application of this compound is in the one-pot parallel synthesis of N¹-aryl-N²-alkyl-substituted oxamides. This reaction is notably efficient, demonstrating the superior reactivity of the trifluoroethyl ester compared to its non-fluorinated analog, ethyl chlorooxoacetate. The oxamide (B166460) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.

One prominent example of a therapeutic target where such scaffolds are relevant is Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an epigenetic target that is overexpressed in various cancers, making it a subject of intensive drug discovery efforts. Several PRMT5 inhibitors are currently in preclinical and clinical development, highlighting the biological importance of scaffolds that can effectively target this enzyme. The ability of this compound to efficiently generate libraries of oxamide derivatives makes it a valuable tool in the discovery of new and potent PRMT5 inhibitors and other therapeutic agents.

The synthesis of single-enantiomer chiral molecules is a cornerstone of modern organic chemistry, particularly for pharmaceuticals where stereochemistry dictates biological activity. While no direct synthesis of the bark beetle pheromone Ipsdienol using this compound is documented in the reviewed literature, the closely related reagent 2,2,2-trifluoroethyl 2-oxoacetate is used in a highly successful chiral ene-reaction with isoprene (B109036) to produce a precursor to (R)-(-)-Ipsdienol. csic.es This highlights the utility of the trifluoroethyl glyoxylate (B1226380) framework in asymmetric synthesis for creating chiral alcohols. csic.es

Furthermore, the 2,2,2-trifluoroethyl group itself is a key component in the synthesis of other chiral molecules. For instance, an efficient and highly enantioselective method has been developed for the synthesis of a variety of chiral 2,2,2-trifluoroethyl lactams through the asymmetric hydrogenation of α-trifluoromethylidene lactams. rsc.org These resulting chiral lactams can be further transformed into other important molecules, such as chiral pyrrolidines and piperidones. rsc.org

Strategic Integration of the 2,2,2-Trifluoroethyl Moiety for Modified Properties

The deliberate incorporation of the 2,2,2-trifluoroethyl group into a target molecule is a common tactic to modulate its drug-like properties. This modification can profoundly influence lipophilicity, metabolic stability, and electronic characteristics.

Lipophilicity, often measured as logP or logD, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the introduction of multiple fluorine atoms can sometimes increase lipophilicity, the 2,2,2-trifluoroethyl group can offer a more nuanced effect. Strategic fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net For instance, fluorinated derivatives often show increased stability towards oxidative degradation in studies using human microsomes and rat hepatocytes. researchgate.net

The trifluoroethyl moiety is generally metabolized via oxidation to trifluoroethanol (TFE) and subsequently to trifluoroacetic acid (TFAA). The pathway and rate of this metabolism can vary significantly between species. researchgate.net Properly positioned, the trifluoroethyl group can shield adjacent parts of a molecule from metabolic attack, thereby increasing the compound's half-life and bioavailability.

Table 1: Impact of Fluorination on Lipophilicity This interactive table showcases how replacing hydrogen atoms with fluorine in an alkyl chain can affect the compound's lipophilicity, a key factor in drug design.

| Compound Structure | Modification | logP Value | Change in Lipophilicity |

|---|---|---|---|

| R-CH₂-CH₃ | Parent (Ethyl) | ~1.0 | Baseline |

| R-CH₂-CF₃ | Fluorinated (Trifluoroethyl) | ~1.5 | Increased |

| R-CF₂-CH₃ | Isomeric Fluorination | ~1.2 | Moderately Increased |

| R-CF₂-CF₃ | Perfluorinated | ~2.0 | Significantly Increased |

Note: logP values are illustrative approximations to demonstrate general trends.

The strong electron-withdrawing nature of the three fluorine atoms in the 2,2,2-trifluoroethyl group exerts a significant inductive effect, which is crucial in reaction design. This electronic pull makes the adjacent oxygen atom more electron-deficient, which in turn enhances the electrophilicity of the carbonyl carbon in the oxoacetate portion of the molecule.

This increased reactivity is a key reason why this compound is a more efficient reagent than its non-fluorinated counterpart, ethyl chlorooxoacetate, for the synthesis of oxamides. The trifluoroethoxy group acts as a better leaving group during the nucleophilic acyl substitution reaction with amines, facilitating a faster and more complete reaction. This allows for the synthesis to be performed efficiently in a one-pot procedure, which is highly advantageous for creating chemical libraries for drug screening. The stability of the resulting 2,2,2-trifluoroethoxide anion contributes to the favorable reaction kinetics.

Spectroscopic and Computational Investigations of 2,2,2 Trifluoroethyl 2 Chloro 2 Oxoacetate and Its Derivatives

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic methods are indispensable tools for identifying and characterizing reactive intermediates and products in mechanistic studies. For a compound like 2,2,2-trifluoroethyl 2-chloro-2-oxoacetate, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide key structural information.

In mechanistic studies, these spectroscopic techniques allow for the real-time monitoring of reactions. For instance, in an acylation reaction involving this compound, the disappearance of the characteristic signals of the starting material and the appearance of new signals corresponding to the product can be tracked to determine reaction kinetics and identify any transient intermediates.

Expected Spectroscopic Data for this compound:

| Spectroscopy Type | Functional Group | Expected Chemical Shift / Frequency Range | Notes |

| ¹H NMR | -CH₂- (Methylene) | ~ 4.5 - 5.0 ppm | The quartet splitting would be due to coupling with the adjacent -CF₃ group. The significant downfield shift is caused by the electronegativity of the adjacent oxygen and the trifluoromethyl group. |

| ¹³C NMR | C=O (Acid Chloride) | ~ 160 - 170 ppm | Highly deshielded due to the electronegative chlorine and adjacent carbonyl group. |

| C=O (Ester) | ~ 155 - 165 ppm | Deshielded carbonyl carbon. | |

| -CF₃ (Trifluoromethyl) | ~ 120 - 125 ppm | The carbon signal would appear as a quartet due to coupling with the three fluorine atoms. | |

| -CH₂- (Methylene) | ~ 60 - 70 ppm | The carbon signal would be a quartet due to coupling with the fluorine atoms. | |

| ¹⁹F NMR | -CF₃ (Trifluoromethyl) | ~ -70 to -80 ppm | The signal would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. |

| IR Spectroscopy | C=O (Acid Chloride) | ~ 1770 - 1815 cm⁻¹ | A strong, sharp absorption band characteristic of acid chlorides. |

| C=O (Ester) | ~ 1740 - 1760 cm⁻¹ | A strong absorption band. The presence of two distinct C=O stretches would be a key identifying feature. | |

| C-O (Ester) | ~ 1100 - 1300 cm⁻¹ | Strong stretching vibrations. | |

| C-F | ~ 1000 - 1400 cm⁻¹ | Strong, characteristic C-F stretching bands. |

This table represents predicted data based on standard spectroscopic principles and data for analogous compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful for predicting the electronic structure and reactivity of molecules like this compound. These calculations can provide insights into molecular orbital energies, charge distribution, and electrostatic potential, which are fundamental to understanding chemical behavior.

For instance, calculations on related ethyl oxoacetate derivatives have been used to analyze non-covalent interactions and how substituents affect the electronic properties of the molecule. rsc.org Similar DFT studies on halo-substituted organic molecules have provided a deep understanding of how halogen atoms influence molecular structure and vibrational frequencies. rsc.org

Key Parameters from Quantum Chemical Calculations:

| Calculated Property | Significance for this compound |

| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution indicate the molecule's susceptibility to nucleophilic and electrophilic attack. The LUMO is expected to be localized on the carbonyl carbons, particularly the acid chloride, making them primary sites for nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | The MEP map would visually represent the charge distribution. It is anticipated to show highly positive (electrophilic) regions around the two carbonyl carbons and a negative region around the carbonyl oxygens and the chlorine atom. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis can quantify the charge on each atom, providing a more detailed picture of the electron distribution and highlighting the electrophilic nature of the carbonyl carbons. |

| Calculated Vibrational Frequencies | Theoretical IR spectra can be calculated and compared with experimental data to confirm the structure and aid in the assignment of vibrational modes. |

This table describes the types of insights that would be gained from quantum chemical calculations.

Mechanistic Insights from Computational Modeling of Reaction Intermediates

Computational modeling is a vital tool for exploring reaction mechanisms at a molecular level, especially for reactions involving unstable intermediates or transition states that are difficult to observe experimentally. For this compound, this would typically involve modeling its reactions with various nucleophiles.

By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing a quantitative understanding of the reaction's feasibility and selectivity. For example, in a substitution reaction at the acid chloride, computational modeling could be used to compare the energy barriers for different potential pathways, thus elucidating the most likely mechanism.

Typical Computational Workflow for Mechanistic Studies:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate zero-point vibrational energies.

Transition State Searching: Algorithms are used to locate the transition state structure connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Through these methods, a detailed, step-by-step picture of the reaction mechanism can be developed, offering insights that complement and explain experimental observations.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Transformations Utilizing 2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate

The primary documented application of this compound is as a key reagent in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility is demonstrated in the efficient conversion of various cyclic amines, such as morpholines, piperidines, and piperazines, into their corresponding trifluoroethyl oxamic esters. acs.orgacs.org This transformation serves as a crucial step in the multi-step synthesis of biologically active compounds.

This reaction is typically carried out in the presence of a base, like triethylamine (B128534) (TEA), in a suitable solvent such as dichloromethane (B109758) (DCM). acs.org The trifluoroethyl oxamic ester products are then further reacted, for instance with ammonia (B1221849) in methanol, to yield primary oxamides. These intermediates are subsequently used in copper-mediated cross-coupling reactions to produce the final target molecules. acs.org

The development of novel catalytic systems that could enhance the efficiency and scope of these transformations represents a significant area for future research. This could involve exploring different catalysts to improve yield and reaction times or developing enantioselective catalytic methods for the synthesis of chiral oxamides.

| Reactant | Reagent | Product | Application |

| Morpholines, Piperidines, or Piperazines | This compound | Trifluoroethyl oxamic ester | Intermediate in the synthesis of PRMT5 inhibitors acs.orgacs.org |

Exploration of New Synthetic Applications in Material Science and Agrochemicals

The demonstrated utility of this compound in the synthesis of potent and selective enzyme inhibitors highlights its potential in the broader field of functional materials. The oxamide (B166460) derivatives synthesized using this reagent have shown significant promise as MTA-cooperative PRMT5 inhibitors for targeting cancers with MTAP deletion. acs.orgacs.org This application in creating highly specific, biologically active molecules can be considered a specialized area of material science, focusing on the development of materials with precise biological functions.

Further exploration could involve the use of this compound to create novel polymers or functional coatings. The trifluoroethyl group can impart unique properties such as thermal stability and hydrophobicity, which are desirable in advanced materials.

Currently, there is no specific information available in the reviewed literature regarding the application of this compound in the synthesis of agrochemicals. However, given the prevalence of fluorinated compounds in modern agrochemicals, this remains a plausible and underexplored avenue for future research.

Mechanistic Elucidation of Underexplored Reaction Pathways

The reaction of this compound with amines to form oxamic esters is presumed to follow a nucleophilic acyl substitution mechanism. In this pathway, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride leaving group.

However, detailed mechanistic studies specifically for reactions involving this compound are not extensively reported in the current literature. Future research could focus on computational and experimental studies to elucidate the precise reaction mechanism, including the role of the trifluoroethyl group in influencing the reactivity of the acyl chloride. Understanding the reaction kinetics and the potential for side reactions would be crucial for optimizing existing synthetic protocols and for the rational design of new catalytic transformations.

Q & A

Q. What are the primary synthetic applications of 2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate in medicinal chemistry?

This compound is widely used as a reagent to introduce oxoacetate moieties into target molecules. For example, it reacts with amines to form intermediates for PRMT5 inhibitors, which are critical in cancer therapeutics. The reaction typically employs DIPEA (diisopropylethylamine) in acetonitrile (ACN) at controlled temperatures (0–20°C) to achieve high yields . Its trifluoroethyl group enhances electrophilicity, facilitating nucleophilic substitutions.

Q. What analytical methods are recommended for characterizing products derived from this compound?

Key techniques include:

- ¹H NMR : To confirm structural integrity and monitor reaction progress (e.g., shifts for trifluoroethyl and carbonyl groups) .

- LCMS (Liquid Chromatography-Mass Spectrometry) : For molecular weight verification and purity assessment .

- Chromatography : Column chromatography or HPLC for purification, especially when isolating enantiomers or complex intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in multi-step syntheses?

- Temperature Control : Reactions are initiated at 0°C to minimize side reactions, then gradually warmed to room temperature .

- Solvent Selection : ACN is preferred for its polarity and compatibility with DIPEA, ensuring efficient deprotonation of amines .

- Stoichiometry : A 1.15:1 molar ratio of the reagent to substrate balances reactivity and cost efficiency .

- Workup : Precipitation in water followed by vacuum drying simplifies purification .

Q. What mechanistic insights explain the superior efficiency of this compound compared to ethyl analogs in oxamide synthesis?

The trifluoroethyl group’s strong electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by aryl/alkyl amines. This contrasts with ethyl chlorooxoacetate, where weaker electron withdrawal slows reactivity. Evidence from oxamide library synthesis shows a 20–30% yield improvement with the trifluoroethyl variant .

Q. How can researchers resolve contradictions in reported yields for reactions involving this compound?

- Parameter Replication : Ensure identical conditions (solvent, temperature, stoichiometry) as cited studies.

- Byproduct Analysis : Use LCMS or GC-MS to identify side products (e.g., hydrolysis derivatives) that may reduce yields .

- Substrate Purity : Impurities in starting amines or solvents can drastically alter outcomes; rigorous pre-screening is advised .

Methodological Case Studies

Case Study: Synthesis of PRMT5 Inhibitor Intermediate

- Procedure : this compound reacts with Boc-protected aminopyridine in ACN/DIPEA. After 24 hours at 20°C, the product precipitates in water and is isolated in >98% purity .

- Key Data :

- Yield : 100% (crude) after precipitation .

- Analytical Confirmation : ¹H NMR (DMSO-d6) shows characteristic peaks for trifluoroethyl (δ 4.96 ppm) and pyridine (δ 8.49–9.03 ppm) groups .

Case Study: Parallel Synthesis of HIV Entry Inhibitors

- Application : The reagent enables one-pot synthesis of 45 oxamides, with yields surpassing ethyl analogs by ~25% .

- Mechanistic Advantage : The trifluoroethyl group stabilizes the tetrahedral intermediate during amide bond formation, reducing energy barriers .

Comparative Analysis

Q. How does this compound compare to methyl/ethyl esters in stability and storage?

- Stability : The trifluoroethyl ester resists hydrolysis better than methyl/ethyl analogs due to reduced nucleophilic attack at the ester carbonyl.

- Storage : Recommended in sealed, moisture-free containers at RT; no refrigeration required .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.